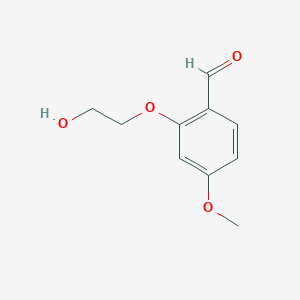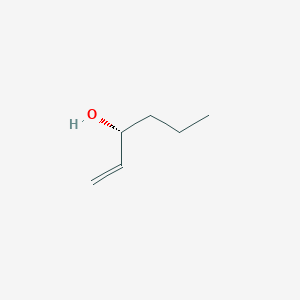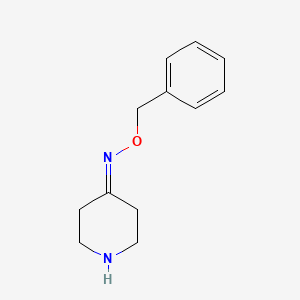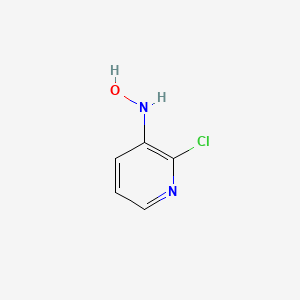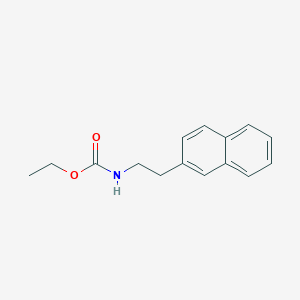
(2-Naphthalen-2-ylethyl)carbamic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Naphthalen-2-ylethyl)carbamic acid ethyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a naphthalene ring system, which is a polycyclic aromatic hydrocarbon, attached to an ethyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Naphthalen-2-ylethyl)carbamic acid ethyl ester typically involves the reaction of 2-naphthalen-2-yl-ethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester. The general reaction scheme is as follows:
2-Naphthalen-2-yl-ethanol+Ethyl chloroformate→(2-Naphthalen-2-yl-ethyl)-carbamic acid ethyl ester+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Naphthalen-2-ylethyl)carbamic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: 2-Naphthalen-2-yl-ethanol.
Substitution: Nitro or halogenated naphthalene derivatives.
Applications De Recherche Scientifique
(2-Naphthalen-2-ylethyl)carbamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Naphthalen-2-ylethyl)carbamic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The naphthalene ring system can also interact with cellular membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalen-2-yl-ethanol: The precursor in the synthesis of (2-Naphthalen-2-ylethyl)carbamic acid ethyl ester.
Naphthalene-2-carboxylic acid: Another naphthalene derivative with different functional groups.
Naphthalen-2-yl 1-(benzamido (diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a similar naphthalene ring system but different substituents.
Uniqueness
This compound is unique due to its specific combination of a naphthalene ring and an ethyl carbamate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H17NO2 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
ethyl N-(2-naphthalen-2-ylethyl)carbamate |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15(17)16-10-9-12-7-8-13-5-3-4-6-14(13)11-12/h3-8,11H,2,9-10H2,1H3,(H,16,17) |
Clé InChI |
SAELMQZLMLDIGU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCCC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B8381005.png)
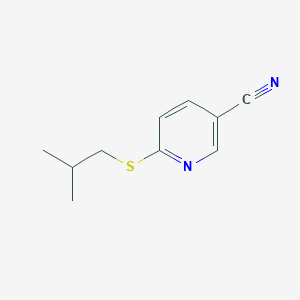
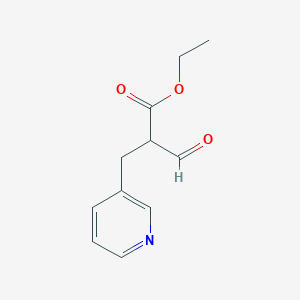
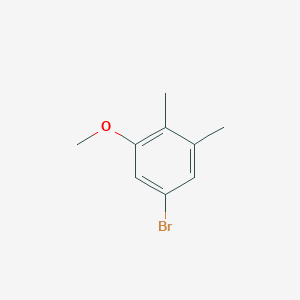
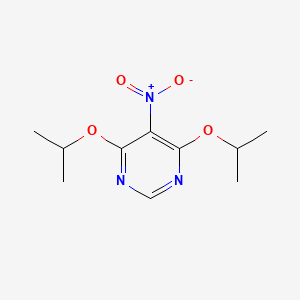
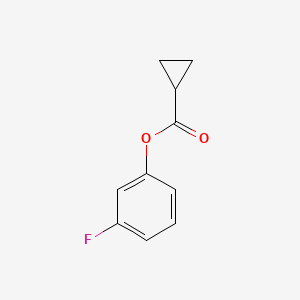

![1-N-(2-hydroxyethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B8381049.png)
![2-Oxo-5-vinyl-[1,3]dioxane-5-carboxylic acid](/img/structure/B8381056.png)
